molecular formula C15H17ClN2O B7508623 N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide

N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide

Cat. No.: B7508623
M. Wt: 276.76 g/mol
InChI Key: PKVNZHUNYBTVIQ-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide, commonly known as CCPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPC is a small molecule drug that belongs to the class of amides and has a molecular formula of C15H16ClN2O.

Mechanism of Action

CCPC exerts its therapeutic effects by binding to specific molecular targets in cells, including ion channels, enzymes, and receptors. CCPC has been shown to bind to voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons and other excitable cells. By blocking sodium channels, CCPC can reduce the excitability of cells and inhibit the growth and proliferation of cancer cells. CCPC has also been found to inhibit the activity of enzymes involved in the production of inflammatory molecules, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are overexpressed in many inflammatory diseases.
Biochemical and physiological effects:
CCPC has been shown to have a range of biochemical and physiological effects in cells and tissues. In cancer cells, CCPC can induce cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway. CCPC has also been found to inhibit the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Inflammatory cells treated with CCPC show reduced production of cytokines and chemokines, leading to a decrease in inflammation. In the brain, CCPC has been shown to reduce oxidative stress and inflammation, which are associated with many neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CCPC has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for testing. CCPC has been shown to have low toxicity and high selectivity for specific molecular targets, making it a promising candidate for drug development. However, CCPC also has some limitations, including its low solubility in water and potential for off-target effects. Careful consideration of these factors is necessary when designing experiments using CCPC.

Future Directions

There are several future directions for research on CCPC. One area of interest is the development of CCPC as a cancer therapy, either alone or in combination with other drugs. Further studies are needed to determine the optimal dose and treatment regimen for CCPC in different types of cancer. Another area of interest is the potential use of CCPC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies are needed to investigate the efficacy and safety of CCPC in animal models of these diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of CCPC and to identify new molecular targets for drug development.

Synthesis Methods

The synthesis of CCPC involves the reaction of 1-(2-chlorophenyl) ethylamine with cyclopentanone in the presence of a catalyst and a solvent. The resulting intermediate product is then treated with cyanogen bromide to form the final product, CCPC. The synthesis of CCPC is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

CCPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCPC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. CCPC has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Additionally, CCPC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-11(12-6-2-3-7-13(12)16)18-14(19)15(10-17)8-4-5-9-15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVNZHUNYBTVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC(=O)C2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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